molecular formula C17H16ClN3O2 B12615845 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole CAS No. 919117-32-1

3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B12615845
CAS No.: 919117-32-1
M. Wt: 329.8 g/mol
InChI Key: IVQNYGLMDVRDHG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with cyclohexyl isocyanate, followed by cyclization with an appropriate reagent to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazoles with different substituents, such as:

  • 3-(4-Methylphenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the chlorophenyl group, for example, may enhance its antimicrobial activity compared to other similar compounds.

Properties

CAS No.

919117-32-1

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H16ClN3O2/c18-13-8-6-12(7-9-13)16-19-17(23-21-16)15-10-14(20-22-15)11-4-2-1-3-5-11/h6-11H,1-5H2

InChI Key

IVQNYGLMDVRDHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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